molecular formula C9H10F3NO B3371081 3-methoxy-N-(2,2,2-trifluoroethyl)aniline CAS No. 62351-58-0

3-methoxy-N-(2,2,2-trifluoroethyl)aniline

Cat. No.: B3371081
CAS No.: 62351-58-0
M. Wt: 205.18 g/mol
InChI Key: KVBSCPYTIJHXRX-UHFFFAOYSA-N
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Description

3-methoxy-N-(2,2,2-trifluoroethyl)aniline is an organic compound with the molecular formula C9H10F3NO It is characterized by the presence of a methoxy group attached to the benzene ring and a trifluoroethyl group attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

3-methoxy-N-(2,2,2-trifluoroethyl)aniline can be synthesized through a multi-step process. One common method involves the reaction of 3-methoxyaniline with 2,2,2-trifluoroethyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques ensures the production of high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

3-methoxy-N-(2,2,2-trifluoroethyl)aniline undergoes several types of chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The trifluoroethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: Reagents such as sodium hydride or lithium diisopropylamide in aprotic solvents.

Major Products Formed

    Oxidation: Formation of 3-methoxybenzaldehyde or 3-methoxybenzoic acid.

    Reduction: Formation of 3-methoxyaniline.

    Substitution: Formation of various substituted aniline derivatives.

Scientific Research Applications

3-methoxy-N-(2,2,2-trifluoroethyl)aniline has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in drug discovery.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-methoxy-N-(2,2,2-trifluoroethyl)aniline involves its interaction with specific molecular targets. The trifluoroethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property may contribute to its bioactivity by facilitating interactions with enzymes or receptors involved in various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 3-methoxy-N-methyl-N-(2,2,2-trifluoroethyl)aniline
  • 2,2,2-trifluoroethylamine
  • 3-methoxyaniline

Uniqueness

3-methoxy-N-(2,2,2-trifluoroethyl)aniline is unique due to the presence of both a methoxy group and a trifluoroethyl group. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

3-methoxy-N-(2,2,2-trifluoroethyl)aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10F3NO/c1-14-8-4-2-3-7(5-8)13-6-9(10,11)12/h2-5,13H,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVBSCPYTIJHXRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NCC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10F3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30631442
Record name 3-Methoxy-N-(2,2,2-trifluoroethyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30631442
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62351-58-0
Record name 3-Methoxy-N-(2,2,2-trifluoroethyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30631442
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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